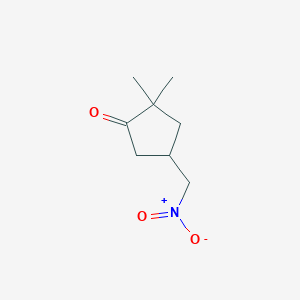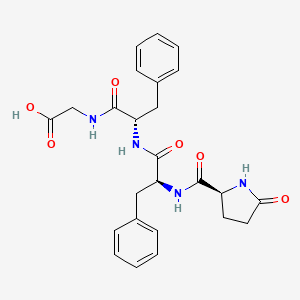![molecular formula C8H18ClNO3SSi B14384179 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-29-6](/img/structure/B14384179.png)
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine is a chemical compound that features a morpholine ring substituted with a chloro(trimethylsilyl)methanesulfonyl group
Méthodes De Préparation
The synthesis of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with chloro(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The chloro(trimethylsilyl)methanesulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Trimethylsilyl Chloride: A compound used for silylation reactions in organic chemistry.
The uniqueness of this compound lies in its combination of a morpholine ring with a chloro(trimethylsilyl)methanesulfonyl group, providing distinct reactivity and applications compared to other sulfonyl chlorides.
Propriétés
Numéro CAS |
88534-29-6 |
|---|---|
Formule moléculaire |
C8H18ClNO3SSi |
Poids moléculaire |
271.84 g/mol |
Nom IUPAC |
[chloro(morpholin-4-ylsulfonyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H18ClNO3SSi/c1-15(2,3)8(9)14(11,12)10-4-6-13-7-5-10/h8H,4-7H2,1-3H3 |
Clé InChI |
QHQCCWDGQYQQMF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(S(=O)(=O)N1CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


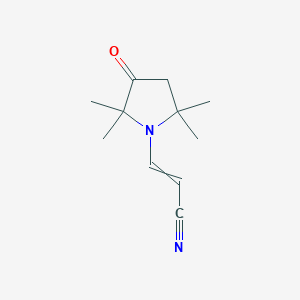
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

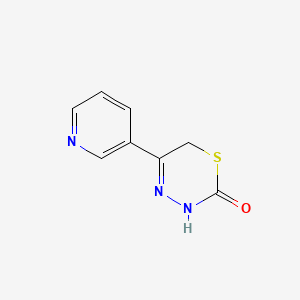
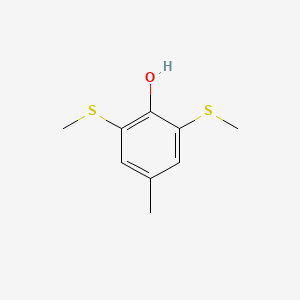

![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)


